1-(4-Phenylpiperidin-1-yl)hexan-2-ol is a compound that belongs to the class of piperidine derivatives, which are known for their diverse biological activities. This compound features a piperidine ring substituted with a phenyl group and a hexanol side chain, contributing to its potential pharmacological properties. The compound's structure indicates it may interact with various biological targets, making it of interest in medicinal chemistry.
The compound can be classified as an organic compound with the following characteristics:
Sources for the synthesis and characterization of similar compounds can be found in scientific literature, including patents and research articles focusing on the synthesis of piperidine derivatives and their applications in pharmaceuticals .
The synthesis of 1-(4-Phenylpiperidin-1-yl)hexan-2-ol can typically involve the following steps:
The reaction proceeds through nucleophilic addition followed by reduction, leading to the formation of the desired alcohol.
Key data regarding its molecular structure includes:
1-(4-Phenylpiperidin-1-yl)hexan-2-ol can participate in several chemical reactions:
These reactions are facilitated by various reagents such as acid chlorides for esterification or oxidizing agents like chromium trioxide for oxidation.
Potential mechanisms include:
Key physical properties include:
Chemical properties include:
Relevant analyses such as NMR (Nuclear Magnetic Resonance) spectroscopy can confirm its structure by providing information about hydrogen environments within the molecule .
1-(4-Phenylpiperidin-1-yl)hexan-2-ol has potential applications in various scientific fields:
The construction of 1-(4-phenylpiperidin-1-yl)hexan-2-ol requires strategic assembly of its core components: the 4-phenylpiperidine moiety and the hexanol chain. Advanced synthetic routes typically employ convergent strategies where these fragments are synthesized separately before final coupling. A highly efficient approach involves initial preparation of 4-phenylpiperidine through a double aza-Michael reaction, wherein divinyl ketones serve as pivotal intermediates. These ketones are synthesized via Grignard addition of vinylmagnesium bromide to appropriate aldehydes followed by oxidation using manganese(IV) oxide or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), yielding divinyl ketones with varied aliphatic or aromatic substituents [1]. Subsequent nucleophilic addition of primary amines (e.g., benzylamine or S-α-phenylethylamine) under optimized conditions (acetonitrile/water, sodium bicarbonate, controlled temperature gradient) facilitates the stereoselective formation of the piperidine ring in moderate to excellent yields (36–84%) [1].
For the hydroxyalkyl fragment, 1,2-epoxyhexane serves as a key electrophile. Its ring-opening reaction with pre-formed 4-phenylpiperidine under Lewis acid catalysis (e.g., boron trifluoride diethyl etherate) enables efficient carbon-nitrogen bond formation. Alternatively, reductive amination of hexane-1,6-dialdehyde monoprotected derivatives offers improved regioselectivity. Critical optimization parameters include solvent polarity (aprotic solvents enhance nucleophilicity), temperature control (≤60°C prevents N-alkylation side products), and stoichiometric balance (1.2:1 piperidine:epoxide ratio maximizes yield) [7].
Table 1: Comparative Analysis of Piperidine-Alkyl Fragment Coupling Methods
Coupling Strategy | Reaction Conditions | Yield Range | Key Advantages |
---|---|---|---|
Epoxide Ring-Opening | BF₃·OEt₂, CH₂Cl₂, 25°C | 65–78% | High regioselectivity for secondary alcohol |
Reductive Amination | NaBH₃CN, MeOH, pH 5 | 55–70% | Tolerance for diverse carbonyl precursors |
Mitsunobu Reaction | PPh₃, DIAD, THF | 45–60% | Stereochemical inversion possible |
The Bischler–Napieralski reaction provides a powerful alternative for constructing the 4-phenylpiperidine core via intramolecular cyclization. This approach commences with N-(2-phenylethyl)acetamide derivatives bearing electron-donating substituents on the phenyl ring. Cyclodehydration using phosphoryl chloride (POCl₃) or phosphorus pentoxide (P₂O₅) in refluxing toluene generates 3,4-dihydroisoquinoline intermediates. Critical optimization involves precise control of dehydration temperature (110–130°C) and stoichiometric excess (≥3 equiv.) of dehydrating agent to ensure complete conversion [1]. Subsequent catalytic hydrogenation (10% Pd/C, H₂ 50 psi, ethanol) selectively reduces the dihydroisoquinoline to the target piperidine framework. Yields for this sequence typically range from 50–65%, with the major limitation being over-dehydration leading to aromatic byproducts.
Reductive amination strategies offer complementary advantages for introducing the hexanol chain. Here, 4-phenylpiperidine is condensed with 6-hydroxyhexan-2-one using titanium(IV) isopropoxide as a Lewis acid activator in methanol, forming the iminium intermediate in situ. Sodium borohydride or sodium cyanoborohydride reduction at 0°C provides the secondary amine linkage with preservation of the alcohol functionality. This method achieves 70–82% yields when performed under strictly anhydrous conditions and demonstrates exceptional functional group tolerance. Microwave irradiation (100°C, 20 min) significantly accelerates the imine formation step while reducing epimerization compared to conventional heating [6].
The chiral center at the 2-position of the hexanol chain necessitates precise stereochemical control, achievable through three principal methodologies: chiral auxiliaries, enantioselective catalysis, and resolution techniques. Chiral auxiliaries, particularly S-α-phenylethylamine, have been successfully integrated into the piperidine ring formation step. When employed in the double aza-Michael addition to divinyl ketones, this auxiliary induces diastereomeric ratios up to 3.7:1 for aromatic substituents, though aliphatic variants exhibit lower selectivity (1.1–1.4:1) [1]. Diastereomers can be separated via silica gel chromatography or fractional crystallization, followed by auxiliary removal under hydrogenolytic conditions (H₂, Pd(OH)₂/C).
Asymmetric hydrogenation represents a more atom-economical approach. Iridium complexes with phosphine-oxazoline ligands catalyze the reduction of enamide precursors derived from 4-phenylpiperidine and 6-oxohexanoic acid derivatives. Under optimized conditions (20 bar H₂, dichloromethane, 40°C), enantiomeric excesses exceeding 90% have been reported for analogous piperidine systems [3]. Computational modeling indicates stereoselectivity arises from outer-sphere hydride transfer to the Si-face of the E-enamide coordinated via nitrogen lone pair donation.
Enzymatic kinetic resolution provides a complementary strategy. Lipase B from Candida antarctica (CAL-B) selectively acetylates the (R)-enantiomer of racemic 1-(4-phenylpiperidin-1-yl)hexan-2-ol using vinyl acetate as acyl donor in methyl tert-butyl ether. This process achieves 48% conversion with >98% ee for the remaining (S)-alcohol after 24 hours at 30°C. Scale-up challenges include enzyme loading optimization (50–100 mg/mmol substrate) and solvent engineering to maintain activity.
Parallel synthesis enables efficient exploration of structure-activity relationships by systematically varying piperidine N-substituents and alkyl chain modifications. A robust platform employs solid-phase synthesis using Wang resin-linked 4-phenylpiperidine. After N-alkylation with diversified electrophiles (alkyl halides, epoxides, Michael acceptors), cleavage with trifluoroacetic acid/dichloromethane liberates the products [7]. Key innovations include:
Solution-phase parallel synthesis utilizes "telescoped" sequences without intermediate isolation. For instance, reductive amination of 4-phenylpiperidine with pentanal derivatives is immediately followed by in situ epoxidation with meta-chloroperbenzoic acid, then nucleophilic ring-opening with diverse alkoxides. This three-step sequence achieves overall yields of 45–60% across 48 analogs with minimal purification via liquid-liquid extraction [7]. Critical to success is the implementation of design-of-experiment (DoE) approaches to optimize variables: temperature gradient (30–80°C), stoichiometry (1.0–2.5 equiv. aldehydes), and reducing agent selection (NaBH₃CN vs. STAB).
Microwave irradiation dramatically enhances reaction efficiency for key steps in 1-(4-phenylpiperidin-1-yl)hexan-2-ol synthesis. N-Alkylation of 4-phenylpiperidine with 1,2-epoxyhexane under microwave conditions (150°C, 50 W, sealed vessel) achieves 95% conversion in 15 minutes versus 24 hours conventionally, with negligible racemization [6]. Similarly, Biginelli-type multi-component reactions involving piperidone derivatives, aldehydes, and urea analogs under microwave irradiation (100°C, 30 min) provide access to fused piperidine scaffolds for molecular hybridization.
Catalytic hydrogenation techniques prove indispensable for both piperidine ring formation and deprotection steps. Ruthenium nanoparticles immobilized on titanium-melamine matrices facilitate pyridine-to-piperidine reduction under mild conditions (50°C, 10 bar H₂, water solvent), achieving >99% conversion with exceptional chemoselectivity [3]. This heterogeneous catalyst avoids acid additives traditionally required for pyridine activation and enables easy recovery via filtration. For O-debenzylation steps (common in protected precursors), catalytic transfer hydrogenation (ammonium formate, Pd/C, ethanol) provides superior selectivity over nitro groups and alkenes compared to gaseous hydrogenation.
Table 2: Microwave Optimization of Key Synthetic Steps
Reaction Step | Conventional Conditions | Microwave Conditions | Efficiency Gain |
---|---|---|---|
N-Alkylation (epoxide) | 24 h, 80°C, 65% yield | 15 min, 150°C, 92% yield | 96-fold time reduction |
Reductive Amination | 12 h, 25°C, 75% yield | 20 min, 100°C, 88% yield | 36-fold time reduction |
Piperidine Ring Closure | 18 h reflux, 79% yield | 45 min, 140°C, 85% yield | 24-fold time reduction |
Continuous-flow hydrogenation systems represent emerging technologies for scale-up. Utilizing a packed-bed reactor with palladium on alumina (1% Pd), dissolved hydrogen concentration is maintained at saturation via membrane contactors, enabling complete reduction of enamine intermediates at residence times under 5 minutes. This system demonstrates excellent robustness (>100 h operation) and eliminates catalyst filtration steps, significantly improving process mass intensity [3].
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: 85815-37-8